molecular formula C11H10N2O3 B8398912 3-Phenyl-1,2,4-oxadiazole-5-acetic acid methyl ester

3-Phenyl-1,2,4-oxadiazole-5-acetic acid methyl ester

Cat. No. B8398912
M. Wt: 218.21 g/mol
InChI Key: MBDRPHKIXQOOSN-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole-5-acetic acid methyl ester is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)7-9-12-11(13-16-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

MBDRPHKIXQOOSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (5.0 g, 34.6 mmol) and MeOH (1.4 mL, 34.6 mmol) was heated at 80° C. for 18 h. The reaction was concentrated, the residue (2.05 g, 17.3 mmol) was dissolved in CH3CN (10 mL) and added to a solution of HOBt (2.3 g, 17.3 mmol), EDCI.HCl (3.3 g, 17.3 mmol), N,N-diisopropylethylamine (3.01 mL, 17.3 mmol) and N′-hydroxybenzimidamide (2.0 g, 8.5 mmol) in CH3CN (5 mL). The reaction was stirred at 40° C. for 18 h under N2, and upon completion, diluted with EtOAc and washed with H2O (2×). The combined organic layers were dried over Na2SO4, concentrated and purified by flash-chromatography (0-50% EtOAc in Hexane). The resulting residue was dissolved in CH3CN (10 mL), and heated in a microwave reactor (110° C., 30 min). Upon completion, the solvent was removed in vacuo and the residue was purified by flash-chromatography (0-50% EtOAc in Hexane) to yield methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate as a yellow oil (700 mg, 38%). 1H NMR (500 MHz, DMSO-d6): δ 3.72 (s, 3H), 4.41 (s, 2H), 7.56-7.62 (m, 3H), 8.01-8.04 (m, 2H). MS(M+H, 219).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
residue
Quantity
2.05 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
3.01 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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